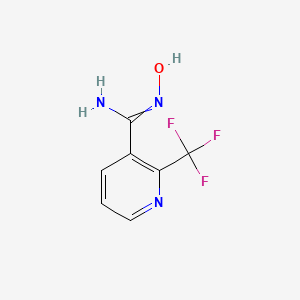

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide

Description

Properties

Molecular Formula |

C7H6F3N3O |

|---|---|

Molecular Weight |

205.14 g/mol |

IUPAC Name |

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13) |

InChI Key |

PCOWFFKKPOEGEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Cyano-2-(Trifluoromethyl)Pyridine

The nitrile intermediate, 3-cyano-2-(trifluoromethyl)pyridine, serves as a critical precursor for amidoxime formation. Two primary strategies have been employed:

Dehydration of Carboxylic Acid Derivatives

Starting from 2-(trifluoromethyl)nicotinic acid, the carboxylic acid is first converted to the corresponding amide via reaction with thionyl chloride (SOCl₂) followed by ammonium hydroxide. Subsequent dehydration using phosphorus oxychloride (POCl₃) yields the nitrile:

Key conditions include refluxing in dichloromethane (DCM) for 12–24 hours, with yields ranging from 60–75%.

Cyanation of Halogenated Pyridines

3-Bromo-2-(trifluoromethyl)pyridine undergoes cyanation via a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C. This method achieves moderate yields (50–65%) but requires stringent exclusion of moisture to prevent hydrolysis.

Reaction with Hydroxylamine

The nitrile intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (80°C, 4–6 hours) to form the target amidoxime:

Sodium acetate is often added to neutralize HCl, improving yields to 70–85%. Microwave-assisted reactions (100°C, 30 minutes) have also been reported, enhancing reaction efficiency.

Alternative Routes and Methodologies

Trifluoromethylation Strategies

Direct introduction of the trifluoromethyl group at the 2-position remains challenging. Patent CN103664757A discloses nitration methods for pyridine derivatives using nitric acid in pyridine, though adaptation for trifluoromethylation requires specialized reagents like Umemoto’s reagent (CF₃⁺ salts). For example:

Yields under these conditions are modest (40–55%) due to competing side reactions.

Amidoxime Formation via Microwave Irradiation

Recent advancements utilize microwave technology to accelerate amidoxime synthesis. A mixture of 3-cyano-2-(trifluoromethyl)pyridine, hydroxylamine hydrochloride, and sodium bicarbonate in ethanol is irradiated at 100°C for 30 minutes, achieving 90% conversion. This method reduces reaction times by 75% compared to conventional heating.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of hydroxylamine |

| Temperature | 80°C (reflux) | Balances reaction rate and decomposition |

| Catalyst | Sodium acetate | Neutralizes HCl, shifts equilibrium |

Polar aprotic solvents like DMF or acetonitrile reduce yields due to poor hydroxylamine solubility.

Catalysts and Reagents

The use of tetra-n-butylammonium fluoride (TBAF) in acetonitrile facilitates deprotection steps in multistage syntheses, particularly when silicon-based protecting groups are employed. For example:

This approach achieves >95% purity in final products.

Challenges and Solutions in Synthesis

Steric Hindrance

The 2-trifluoromethyl group impedes nucleophilic attack at the 3-position. Solutions include:

Regioselectivity

Unwanted nitration or oxidation byproducts are minimized using:

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide has been explored for its potential therapeutic properties, particularly as an enzyme inhibitor. Key applications include:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to cancer progression and inflammation. Studies indicate that it can effectively bind to active sites of target enzymes, modulating their activity.

- Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, assessments against HepG2 liver cancer cells indicated significant cytotoxicity with notable IC50 values.

Biological Research

The compound's ability to interact with biological targets makes it a useful tool in biochemical research:

- Inflammation Models : In animal studies, related compounds have shown efficacy in reducing tissue damage and inflammation markers in models of acute lung injury, indicating that this compound may exert similar protective effects.

- Receptor Binding Studies : The binding affinity of this compound with various receptors is under investigation, with early results suggesting enhanced interactions due to the trifluoromethyl group.

Agrochemistry

The compound's chemical stability and reactivity make it suitable for developing agrochemicals. Its potential applications include:

- Pesticide Development : The unique properties of this compound may be leveraged in creating effective pesticide formulations that target specific pests while minimizing environmental impact.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value that reflects significant cytotoxicity, supporting its potential as an anticancer agent.

Inflammation Models

In vivo studies involving related compounds demonstrated a reduction in inflammation markers in acute lung injury models. This suggests that this compound could provide therapeutic benefits in inflammatory conditions.

Enzyme Inhibition Studies

Research has shown that this compound effectively inhibits specific enzymes associated with cancer and inflammatory pathways. These findings highlight its potential role as a therapeutic agent in treating diseases where these enzymes play critical roles.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Substituted Pyridine Carboximidamides

4-(Trifluoromethyl)pyridine-3-carboximidamide

- Molecular Formula : C₇H₆F₃N₃O

- Molecular Weight : 205.14 g/mol

- Key Differences : The trifluoromethyl group is at position 4 instead of 2.

- Physicochemical Properties :

6-(Trifluoromethyl)pyridine-3-carboximidamide

- Molecular Formula : C₇H₆F₃N₃O

- Molecular Weight : 205.14 g/mol

- Key Differences : Trifluoromethyl at position 4.

- Research Gap: No direct biological data available, but the electron-withdrawing -CF₃ group at this position may enhance metabolic stability compared to the 2-substituted analog .

Substituent Variation in Pyridine Carboximidamides

(Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide

- Molecular Formula : C₁₁H₁₆N₄O

- Molecular Weight : 220.28 g/mol

- Key Differences : Replaces -CF₃ with a piperidinyl group.

- Implications: Solubility: Increased hydrophilicity due to the piperidine ring.

BGP-15 (N′-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-3-carboximidamide)

Halogen-Substituted Carboximidamides

2-(2-bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide

- Molecular Formula : C₁₂H₉BrClN₃O₂

- Molecular Weight : 342.58 g/mol

- Key Differences: Incorporates bromo and chloro substituents on a phenoxy group.

N-(3-chloro-4-fluorophenyl)-N’-hydroxy-2-(methoxymethyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide

- Key Differences : Fused imidazopyridine core with chloro and fluoro substituents.

- Potential Applications: Patent literature highlights such compounds as intermediates for polyimide synthesis, suggesting utility in materials science .

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Compound Name | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | Not reported | Not reported | Not reported |

| 4-(Trifluoromethyl)pyridine-3-carboximidamide | 1.52 | 183–185 | 361.9 |

| BGP-15 | Not reported | Not reported | Not reported |

Biological Activity

N'-Hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Pyridine Ring : A nitrogen-containing heterocycle that contributes to its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and stability, potentially improving interactions with biological targets.

- Carboximidamide Functional Group : Imparts specific reactivity patterns that are critical for its biological functions.

The presence of the trifluoromethyl group significantly influences the compound's chemical properties, making it an interesting candidate for various applications in medicinal chemistry and agriculture.

Antimicrobial Properties

This compound has been studied for its antimicrobial and antifungal properties . Preliminary research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi.

The mechanism of action involves:

- Binding Affinity : The trifluoromethyl group may enhance binding to hydrophobic pockets in proteins, increasing potency compared to non-fluorinated analogs.

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity which can lead to inhibition of microbial growth or alteration of metabolic pathways.

Case Studies

- Inhibition Studies : In vitro studies have shown that N'-hydroxy derivatives can inhibit key enzymes involved in microbial metabolism. For instance, compounds structurally related to this compound demonstrated significant inhibition of tankyrases, which are implicated in cancer cell proliferation .

- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure for enhanced biological activity. Variations in substituents on the pyridine ring have been shown to impact the efficacy against target pathogens. For example, modifications in the carboximidamide group can significantly alter the antimicrobial potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl group | Used in agrochemicals |

| N'-Hydroxy-6-(trifluoromethyl)pyridine | Hydroxylated at position 6 | Potentially different biological activities |

| N-Hydroxy-2-(trifluoromethyl)nicotinimidamide | Nicotinic structure with hydroxyl group | May exhibit different pharmacological profiles |

This compound stands out due to its unique combination of functional groups that may impart distinct reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide, and what are their key reaction conditions?

- Methodology : The compound is typically synthesized via substitution or condensation reactions. For example, a method involving hydroxylamine and a trifluoromethylpyridine precursor under acidic or basic catalysis is common. Key reagents include POCl₃ or PCl₅ for activating carbonyl groups, followed by hydroxylamine treatment to form the hydroxyimidamide moiety .

- Example Protocol :

-

Step 1 : React 2-(trifluoromethyl)pyridine-3-carbonyl chloride with hydroxylamine hydrochloride in acetonitrile at 60°C for 6 hours.

-

Step 2 : Purify via preparatory HPLC (5–100% MeCN in water, 0.1% TFA) to isolate the product .

Reaction Reagents/Conditions Yield (%) Purity (HPLC) Hydroxylamination NH₂OH·HCl, MeCN, 60°C, 6 h 65–75 ≥95%

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Use a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and FT-IR.

- ¹⁹F NMR : Identifies the trifluoromethyl group (δ ~ -60 to -65 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 236.07 for C₇H₆F₃N₃O) .

- FT-IR : Hydroxylamine (O–H stretch ~3200 cm⁻¹) and imine (C=N ~1650 cm⁻¹) bands .

Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests show degradation <5% after 24 hours in DMSO at 25°C .

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyimidamide group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group activates the pyridine ring for nucleophilic attack at the 3-position. Computational studies (DFT) show enhanced electrophilicity at the carboximidamide carbon due to resonance effects .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., UV-Vis monitoring of product formation) .

Q. What contradictory findings exist regarding its biological activity, and how can they be resolved?

- Contradictions : Some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others show no efficacy .

- Resolution Strategies :

- Dose-Response Curves : Test across a wider concentration range (0.1–100 µg/mL).

- Assay Validation : Use standardized protocols (CLSI guidelines) and multiple bacterial strains .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to S. aureus dihydrofolate reductase (PDB: 3SRW).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- Key Findings : The hydroxyimidamide group forms hydrogen bonds with Thr121 and His28 residues, critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.